N-tert-butyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N-tert-butyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound that features a glycinamide backbone with tert-butyl, 3-methylbenzyl, and 4-methylphenylsulfonyl substituents
Scientific Research Applications
N-tert-butyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves a multi-step process:
Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide through the reaction of glycine with an appropriate amine.
Introduction of the tert-Butyl Group: tert-Butyl groups are introduced using tert-butyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the 3-Methylbenzyl Group: This step involves the alkylation of the glycinamide with 3-methylbenzyl chloride under basic conditions.
Sulfonylation with 4-Methylphenylsulfonyl Chloride: The final step involves the reaction of the intermediate with 4-methylphenylsulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced forms with lower oxidation states.
Substitution: Substituted derivatives where the sulfonyl group is replaced by the nucleophile.
Mechanism of Action
The mechanism of action of N-tert-butyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: Unique due to its specific substituents and structural configuration.
N-tert-butyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide: Similar structure but with an alaninamide backbone.
N-tert-butyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]valinamide: Similar structure but with a valinamide backbone.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-tert-butyl-2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-16-9-11-19(12-10-16)27(25,26)23(15-20(24)22-21(3,4)5)14-18-8-6-7-17(2)13-18/h6-13H,14-15H2,1-5H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCLEFAJXDUUSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)CC(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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